molecular formula C6H8N2O2 B11956769 4-Methoxy-1-methyl-2-pyrimidinone CAS No. 7152-66-1

4-Methoxy-1-methyl-2-pyrimidinone

Cat. No.: B11956769
CAS No.: 7152-66-1
M. Wt: 140.14 g/mol
InChI Key: OKKDJPCAKBHZBZ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2-pyrimidinone is a heterocyclic organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrimidinone, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-2-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-pyrimidinone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-2-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-Methoxy-1-methyl-2-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-pyrimidinone
  • 1-Methyl-2-pyrimidinone
  • 4-Methoxy-1,2-dihydro-2-oxo-pyrimidine

Uniqueness

4-Methoxy-1-methyl-2-pyrimidinone is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

7152-66-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c1-8-4-3-5(10-2)7-6(8)9/h3-4H,1-2H3

InChI Key

OKKDJPCAKBHZBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=O)OC

Origin of Product

United States

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